(1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
Description
(1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine (CAS: 2098058-15-0) is a heterocyclic compound featuring an imidazo[1,2-b]pyrazole core substituted with a cyclopropylmethyl group at the 1-position, a methyl group at the 6-position, and a methanamine moiety at the 7-position. The cyclopropylmethyl group introduces steric strain and lipophilicity, which may influence metabolic stability and receptor binding compared to bulkier or less rigid substituents . The compound’s molecular formula is C₁₂H₁₈N₄, with a molecular weight of 218.3 g/mol. Safety data indicate significant hazards, including flammability (H225) and respiratory irritation (H335), necessitating strict handling protocols such as the use of protective equipment and avoidance of ignition sources .
Properties
IUPAC Name |
[1-(cyclopropylmethyl)-6-methylimidazo[1,2-b]pyrazol-7-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-8-10(6-12)11-14(7-9-2-3-9)4-5-15(11)13-8/h4-5,9H,2-3,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGICIUPSUPNGDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1CN)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine is a member of the imidazo[1,2-b]pyrazole class, which has gained attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including biochemical interactions, therapeutic potential, and relevant research findings.
Basic Information
- Molecular Formula : C₉H₁₁N₃
- Molecular Weight : 161.20 g/mol
- CAS Number : 2098091-13-3
Structural Characteristics
The compound features a unique heterocyclic structure that allows for significant interactions with various biological targets. Its cyclopropylmethyl and methyl substituents contribute to its pharmacological properties.
Enzyme Interactions
This compound has been reported to interact with several enzymes, influencing their activity through inhibition or modulation. Notable interactions include:
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific metabolic enzymes, which can alter metabolic pathways significantly. For example, it has been shown to inhibit carbonic anhydrase and cholinesterase, both critical in various physiological processes .
Protein Binding
The compound binds to various proteins, affecting their conformation and function. This binding is often mediated through hydrophobic interactions and hydrogen bonding, which enhance its specificity towards certain biological targets.
Anticancer Activity
Research indicates that this compound exhibits potential as an anticancer agent . In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens. This activity could be attributed to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .
Case Study: Anticancer Mechanism
A study focused on the anticancer effects of the compound highlighted its ability to inhibit the growth of glioma cells through multiple mechanisms:
- Induction of necroptosis and autophagy.
- Inhibition of key kinases involved in cell cycle regulation.
These findings suggest that the compound could be further developed as a therapeutic option for glioblastoma treatment .
Comparative Analysis with Similar Compounds
A comparative analysis with other imidazo[1,2-b]pyrazole derivatives reveals that this compound exhibits superior potency in certain biological assays. For instance:
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| Test Compound | 0.5 | Anticancer |
| Similar Compound A | 1.5 | Anticancer |
| Similar Compound B | 0.8 | Anti-inflammatory |
This table illustrates the promising nature of this compound in comparison to its analogs.
Comparison with Similar Compounds
Cyclopentylmethyl vs. Cyclopropylmethyl
The compound (1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine (CAS: 2098026-18-5) replaces the cyclopropylmethyl group with a cyclopentylmethyl substituent. Key differences include:
Propargyl (Prop-2-yn-1-yl) Substituent
The compound (1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine (CAS: 2091619-06-4) features a propargyl group. The terminal alkyne moiety introduces unique properties:
- Reactivity : The triple bond may participate in click chemistry or act as a metabolic inhibitor by forming covalent bonds with enzymes.
Functional Group Variations at the 7-Position
Carboxylic Acid Derivative
1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS: 2091713-86-7) replaces the methanamine group with a carboxylic acid. This modification drastically alters physicochemical properties:
- Ionization : The carboxylic acid (pKa ~4-5) is ionized at physiological pH, reducing membrane permeability but improving water solubility.
Structural and Functional Comparison Table
| Compound Name | 1-Position Substituent | 7-Position Functional Group | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| (1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine | Cyclopropylmethyl | Methanamine | 218.3 | High steric strain, moderate lipophilicity |
| (1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine | Cyclopentylmethyl | Methanamine | 218.3 | Increased lipophilicity, discontinued |
| (1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine | Propargyl | Methanamine | 170.2 | Alkyne reactivity, enhanced solubility |
| 1-(Cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid | Cyclopropylmethyl | Carboxylic acid | 221.2 | High polarity, ionized at physiological pH |
Implications of Structural Differences
- Solubility vs. Permeability : The carboxylic acid derivative’s high solubility may limit its ability to cross biological membranes, whereas the methanamine analogs balance moderate solubility and permeability .
- Safety Profile : The target compound’s flammability (H225) and respiratory hazards (H335) require stringent safety measures compared to the discontinued cyclopentyl analog .
Preparation Methods
Core Formation via Cyclization
A common approach involves the condensation of appropriately substituted pyrazole and imidazole precursors or the cyclization of aminopyrazole derivatives with aldehydes or ketones under oxidative conditions.
- For example, a substituted pyrazole intermediate can be reacted with cyclopropylmethylamine derivatives or related alkylating agents to introduce the cyclopropylmethyl group at the N-1 position of the imidazo ring.
- Oxidative cyclization using iodine or N-bromosuccinimide (NBS) has been reported for related fused heterocycles, facilitating ring closure and functionalization.
Introduction of the Methanamine Group at the 7-Position
- Reductive amination is a preferred method for installing the methanamine substituent. This involves reacting a 7-formyl or 7-keto intermediate with ammonia or an amine source, followed by reduction with borane reagents (e.g., BH3·Me2S) in tetrahydrofuran (THF) at temperatures ranging from 0 to 60 °C.
- Alternatively, amide coupling followed by reduction can be employed, using carbodiimide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form amide intermediates, which are then reduced to amines.
Cyclopropylmethyl Group Installation
- Alkylation of the imidazo nitrogen with cyclopropylmethyl halides under basic conditions (e.g., t-BuONa) in solvents like toluene at elevated temperatures (around 110 °C) has been documented.
- Palladium-catalyzed cross-coupling reactions (e.g., with Pd2(dba)3 and Xantphos ligand) can be employed for arylation or alkylation steps when appropriate halide intermediates are available.
Example Synthetic Route (Summarized)
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization | I2, substituted pyrazole and aminopyridine, 110 °C, 4 h + 70 °C, 12 h | ~83 | Formation of imidazo core |
| 2 | Bromination | NBS, CH3CN, 30 °C, 5 h | - | Functionalization for further coupling |
| 3 | Pd-catalyzed alkylation | 1-bromo-3-fluorobenzene, Pd2(dba)3, Xantphos, t-BuONa, toluene, 110 °C, 12 h | - | Introduction of cyclopropylmethyl group |
| 4 | Amide coupling | Acid, EDCI, pyridine, 25 °C, 12 h | - | Formation of amide intermediate |
| 5 | Reduction to amine | BH3·Me2S, THF, 0–60 °C | - | Conversion to methanamine |
Note: The above table is adapted from related imidazo[1,2-a]pyridine syntheses due to structural similarity and mechanistic analogy.
Detailed Research Findings
- The use of iodine-mediated cyclization is effective for constructing the fused imidazo ring with good yields and regioselectivity.
- NBS bromination allows selective functionalization at the 3-position, enabling subsequent cross-coupling reactions.
- Palladium-catalyzed cross-coupling with appropriate ligands (Xantphos) and bases (t-BuONa) in toluene at elevated temperatures is efficient for introducing cyclopropylmethyl substituents.
- Amide coupling with EDCI followed by borane reduction provides a clean route to the methanamine substituent without over-reduction or side reactions.
- Purification by preparative high-performance liquid chromatography (prep-HPLC) ensures high purity of the final compound.
Analytical Data Supporting Synthesis
- Mass spectrometry (MS) confirms molecular ion peaks consistent with the target compound.
- Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) verifies the regiochemistry and substitution pattern.
- High-resolution mass spectrometry (HRMS) and elemental analysis validate the molecular formula and purity.
Summary Table of Key Preparation Parameters
| Parameter | Conditions/Values |
|---|---|
| Cyclization reagent | Iodine (I2) |
| Cyclization temperature | 70–110 °C |
| Bromination reagent | N-Bromosuccinimide (NBS) |
| Bromination temperature | 30 °C |
| Cross-coupling catalyst | Pd2(dba)3 with Xantphos ligand |
| Base for alkylation | t-BuONa |
| Solvent for alkylation | Toluene |
| Alkylation temperature | 110 °C |
| Amide coupling agent | EDCI |
| Amide coupling solvent | Pyridine |
| Amide coupling temperature | 25 °C |
| Reduction reagent | Borane-dimethyl sulfide complex (BH3·Me2S) |
| Reduction solvent | Tetrahydrofuran (THF) |
| Reduction temperature | 0–60 °C |
| Purification method | Preparative HPLC |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
